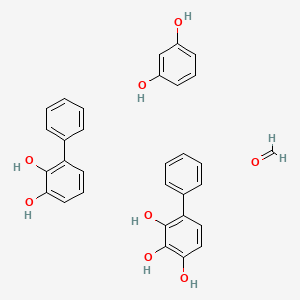
Furodazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furodazole is a chemical compound classified under the category of heterocyclic compounds. It is known for its significant applications in medicinal chemistry, particularly as an anti-parasitic agent. The compound has a unique structure that includes a furan ring, which contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furodazole can be synthesized through various methods. One common synthetic route involves the reaction of phenoxyalkyl derivatives with iso-oxazole under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Furodazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol .
Scientific Research Applications
Furodazole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: this compound is studied for its potential anti-parasitic and anti-bacterial properties.
Medicine: The compound is explored for its therapeutic potential in treating parasitic infections.
Industry: This compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of furodazole involves its interaction with the DNA of parasitic organisms. The compound binds to the DNA, causing cross-links that inhibit DNA replication and protein synthesis. This leads to the death of the parasitic cells. The molecular targets include bacterial DNA and enzymes involved in DNA replication .
Comparison with Similar Compounds
Furodazole is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Oxadiazole: Known for its anti-bacterial and anti-viral properties.
Furazolidone: Used as an anti-bacterial and anti-protozoal agent.
Nitrofurantoin: Commonly used as an antibiotic for urinary tract infections.
This compound stands out due to its specific anti-parasitic activity and its ability to form stable complexes with DNA .
Properties
| 56119-96-1 | |
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-(furan-2-yl)-7-methyl-3,6-dihydroimidazo[4,5-f]quinolin-9-one |
InChI |
InChI=1S/C15H11N3O2/c1-8-7-11(19)13-9(16-8)4-5-10-14(13)18-15(17-10)12-3-2-6-20-12/h2-7H,1H3,(H,16,19)(H,17,18) |
InChI Key |
NYRSQWAKUMYFLI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(N1)C=CC3=C2N=C(N3)C4=CC=CO4 |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC3=C2N=C(N3)C4=CC=CO4 |
| 56119-96-1 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



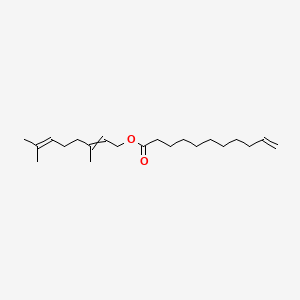
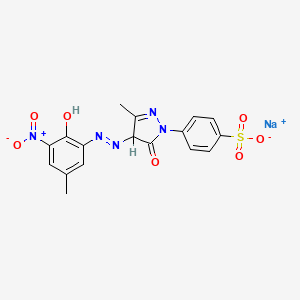
![Butanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B1619492.png)

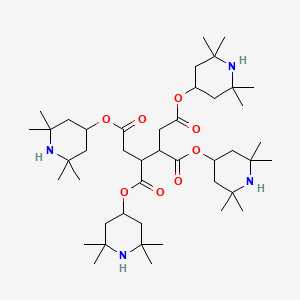
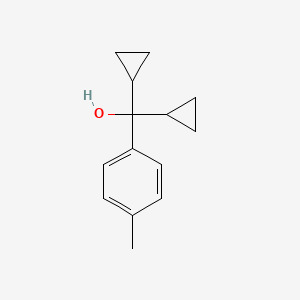




![Glycine, N,N-bis[(2-hydroxy-5-sulfophenyl)methyl]-, trisodium salt](/img/structure/B1619506.png)

